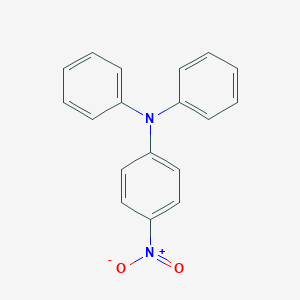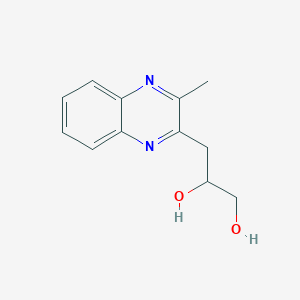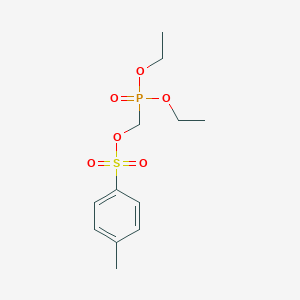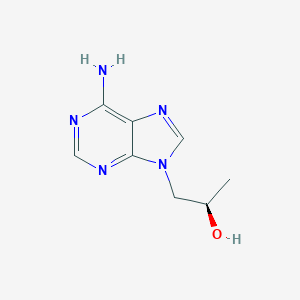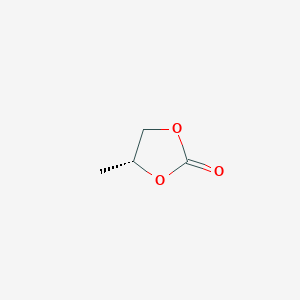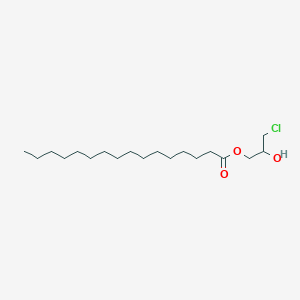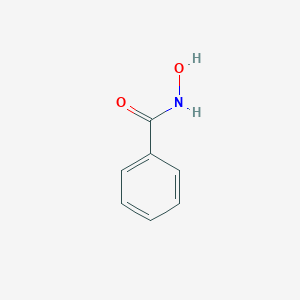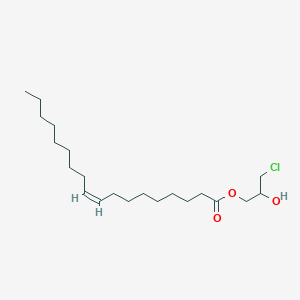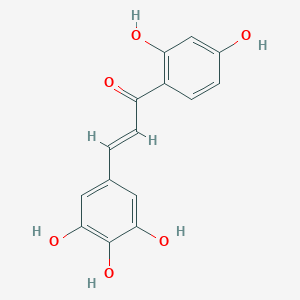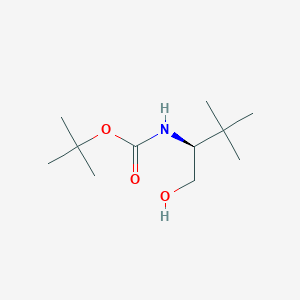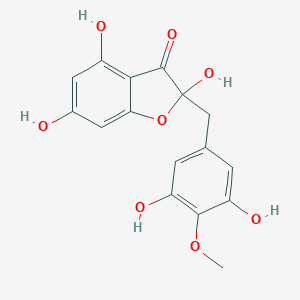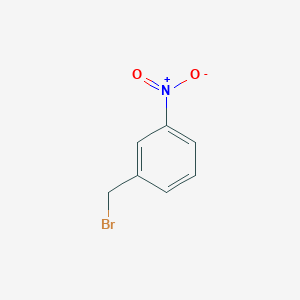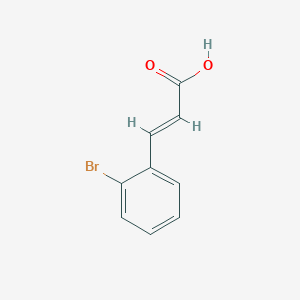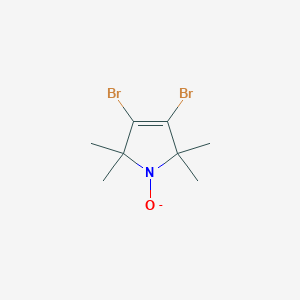
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is a chemical compound with the molecular formula C8H12Br2NO. It is known for its use as a spin label in various biochemical and biophysical research applications. The compound is characterized by its stable free radical nature, which makes it useful in electron paramagnetic resonance (EPR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline typically involves the bromination of 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions. The general reaction scheme is as follows:
Starting Material: 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl
Reagents: Bromine (Br2)
Solvent: Chloroform (CHCl3) or carbon tetrachloride (CCl4)
Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring until the desired level of bromination is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Temperature, pressure, and reaction time are closely monitored to ensure consistency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Reduction Reactions: The nitroxide radical can be reduced to the corresponding hydroxylamine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Reduction: Reducing agents like sodium borohydride (NaBH4) or ascorbic acid (C6H8O6).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Reduction: Conversion to the corresponding hydroxylamine.
Oxidation: Formation of various oxidized products depending on the oxidizing agent used.
Scientific Research Applications
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is widely used in scientific research, including:
Chemistry: As a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Used to label proteins and nucleic acids to investigate their structure and function.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline involves its stable free radical nature. The compound interacts with molecular targets through:
Spin Labeling: The nitroxide radical acts as a probe in EPR spectroscopy, providing information about the local environment and molecular dynamics.
Molecular Interactions: The compound can form non-covalent interactions with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl: The parent compound without bromine substitution.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with a different ring structure.
3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl: A derivative with a carboxyl group.
Uniqueness
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is unique due to its specific bromine substitutions, which enhance its reactivity and stability as a spin label. This makes it particularly useful in applications requiring precise and stable labeling.
Properties
IUPAC Name |
3,4-dibromo-2,2,5,5-tetramethyl-1-oxidopyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAFPYKOFIFPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1[O-])(C)C)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2NO- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
